
5-Aminohept-6-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminohept-6-ynoic acid is an organic compound characterized by the presence of an amino group and a terminal alkyne group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminohept-6-ynoic acid typically involves multi-step organic reactions. One common method includes the alkylation of propargylamine with a suitable halide, followed by subsequent functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminohept-6-ynoic acid can undergo various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Acyl chlorides, anhydrides, strong bases.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
5-Aminohept-6-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 5-Aminohept-6-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The terminal alkyne group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity. This interaction can disrupt normal biochemical pathways, resulting in therapeutic effects or other biological outcomes .
Comparación Con Compuestos Similares
6-Aminohexanoic acid: Similar structure but lacks the terminal alkyne group.
Aminocaproic acid: Another analogue with a similar backbone but different functional groups.
Uniqueness: 5-Aminohept-6-ynoic acid is unique due to its terminal alkyne group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This feature distinguishes it from other amino acids and makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
60625-87-8 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
5-aminohept-6-ynoic acid |
InChI |
InChI=1S/C7H11NO2/c1-2-6(8)4-3-5-7(9)10/h1,6H,3-5,8H2,(H,9,10) |
Clave InChI |
CLSRVPDEBYXVNI-UHFFFAOYSA-N |
SMILES canónico |
C#CC(CCCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)

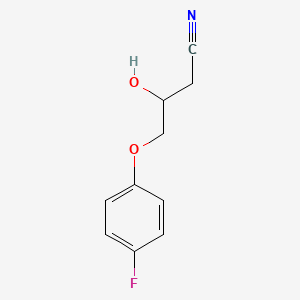
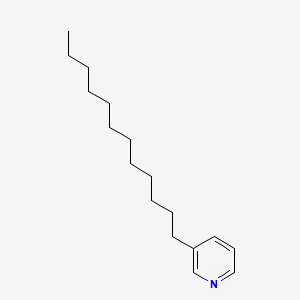
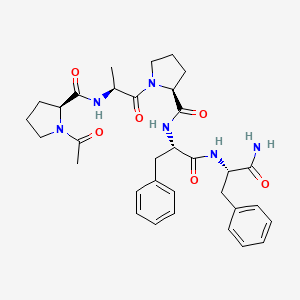
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)

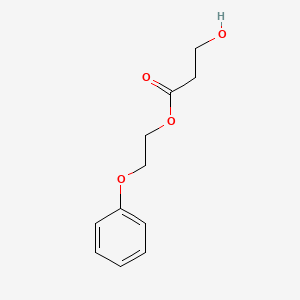
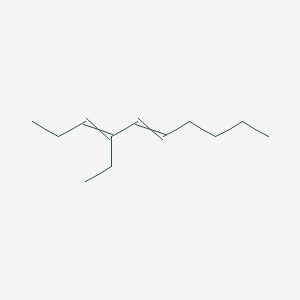
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

